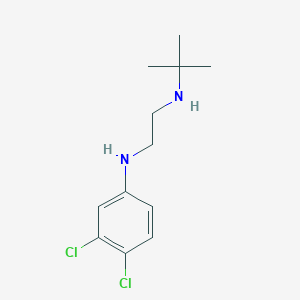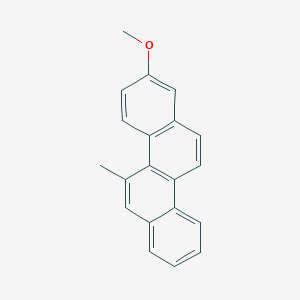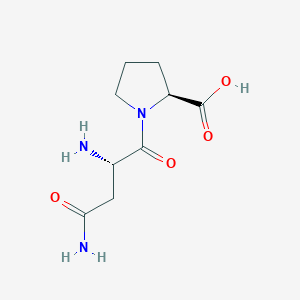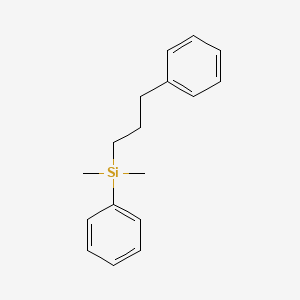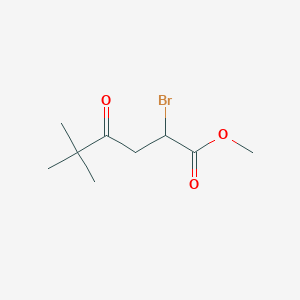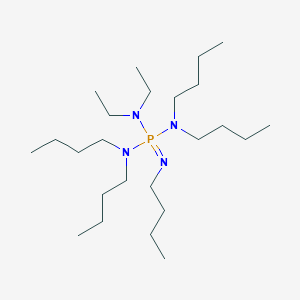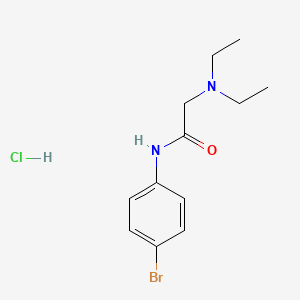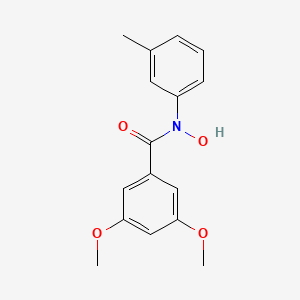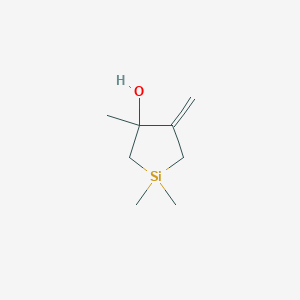
1,1,3-Trimethyl-4-methylidenesilolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trimethyl-4-methylidenesilolan-3-ol is a chemical compound belonging to the class of organosilicon compounds It is characterized by the presence of a silacyclopentane ring with three methyl groups and a methylene group attached to the silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-4-methylidenesilolan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of trimethylchlorosilane with an appropriate organolithium reagent, followed by hydrolysis to yield the desired product. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Trimethyl-4-methylidenesilolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The methyl and methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
1,1,3-Trimethyl-4-methylidenesilolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1,3-Trimethyl-4-methylidenesilolan-3-ol involves its interaction with various molecular targets and pathways. The compound’s silicon atom can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. Its effects are mediated through the formation of reactive intermediates and the stabilization of transition states in chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silacyclopentan-3-ol, 1,1,3-trimethyl-4-methylene-: This compound shares a similar silacyclopentane ring structure but differs in the positioning of the methylene group.
Tetramethyldisiloxane: Another organosilicon compound with different functional groups and applications.
Uniqueness
1,1,3-Trimethyl-4-methylidenesilolan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
82763-90-4 |
|---|---|
Formule moléculaire |
C8H16OSi |
Poids moléculaire |
156.30 g/mol |
Nom IUPAC |
1,1,3-trimethyl-4-methylidenesilolan-3-ol |
InChI |
InChI=1S/C8H16OSi/c1-7-5-10(3,4)6-8(7,2)9/h9H,1,5-6H2,2-4H3 |
Clé InChI |
JZGLQQWLPMJLLC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C[Si](CC1=C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


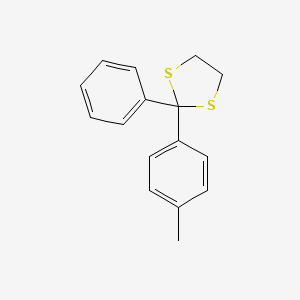
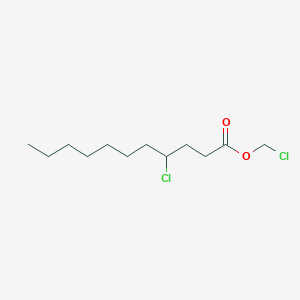
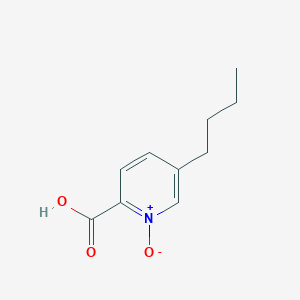
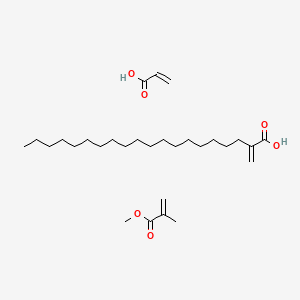
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)

